
cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride, also known as cis-4-Aminocyclohexanecarboxylic acid, is a chemical compound that exists in a zwitterionic form . The cyclohexane ring in the molecule is present in a chair conformation. The carboxylate and ammonium groups in the molecule occupy axial and equatorial positions, respectively .
Synthesis Analysis
Cis-4-Aminocyclohexanecarboxylic acid may be used in the synthesis of new analogs of arginine vasopressin (AVP) . It may also be used in the synthesis of cis-4-[[[(2-chloroethyl)nitrosoamino]carbonyl]methylamino]cyclohexanecarboxylic acid .Molecular Structure Analysis
The molecular formula of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is C8H15NO2.ClH . The cyclohexane ring in the molecule is present in a chair conformation . The carboxylate and ammonium groups in the molecule occupy axial and equatorial positions, respectively .Scientific Research Applications
Antitumor Activity
One significant application is in the development of novel antitumor agents. For instance, a derivative synthesized from cis-4-aminocyclohexanecarboxylic acid demonstrated latent activity against experimental solid tumors, specifically achieving a significant cure rate of murine Lewis lung carcinoma. This highlights the compound's potential as a scaffold for designing new nitrosoureas with enhanced antitumor properties (Johnston et al., 1984).
ACE Inhibition
Another research avenue explores its application in creating novel classes of angiotensin-converting enzyme (ACE) inhibitors. A study synthesizing monoamidic derivatives of cyclohexanedicarboxylic acids showed that hydroxamic derivatives of the cyclohexane series, specifically alkylated amidic nitrogen compounds, displayed significant in vitro ACE inhibitory activity. This suggests a promising route for the development of non-amino acid ACE inhibitors (Turbanti et al., 1993).
Enhanced Drug Absorption
Research into enhancing drug absorption has also incorporated this compound. Derivatives of tranexamic acid containing cis-4-(Methylamino)cyclohexanecarboxylic acid moieties were synthesized and found to exhibit greater absorption compared to tranexamic acid itself, indicating potential for improved pharmacokinetic properties of antifibrinolytic drugs (Svahn et al., 1986).
Molecular Conformations
Studies on molecular conformations and interactions have also been conducted, revealing insights into the zwitterionic forms and preferred conformers of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids. Such research aids in understanding the structural basis of the compound's biological activities and properties (Yanaka et al., 1981).
Safety and Hazards
The safety information available indicates that cis-4-Aminocyclohexanecarboxylic acid is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is noted that cis-4-aminocyclohexanecarboxylic acid, a related compound, may be used in the synthesis of new analogs of arginine vasopressin (avp) . AVP, also known as antidiuretic hormone (ADH), is a hormone that regulates water balance in the body by controlling the amount of water the kidneys reabsorb while they are filtering wastes out of the blood .
Mode of Action
AVP binds to its receptors on the cells of the kidney tubules, leading to reabsorption of water back into the bloodstream .
Biochemical Pathways
If it acts as an AVP analog, it would likely affect the water reabsorption pathway in the kidneys .
Result of Action
If it acts similarly to AVP, it could potentially lead to increased water reabsorption in the kidneys, thus affecting body water balance .
properties
IUPAC Name |
4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUGAMTZUIWDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Methylamino)cyclohexanecarboxylic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)


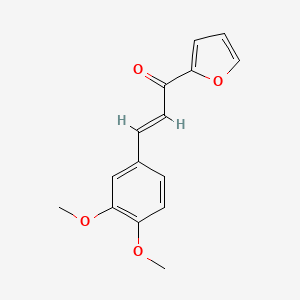

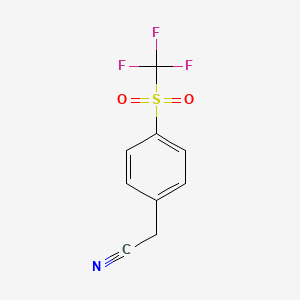

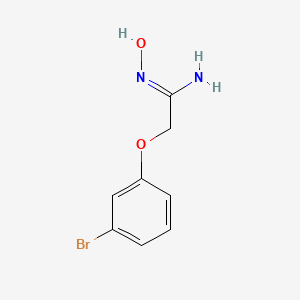
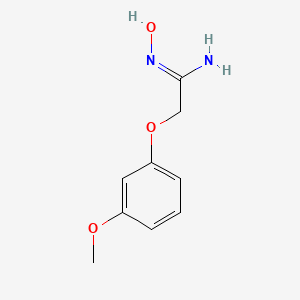
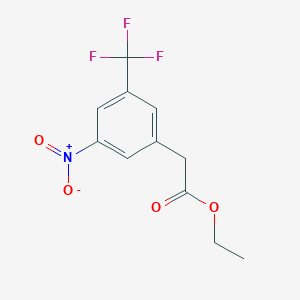
![[(3-Phenylpropyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B6332732.png)
![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)